![molecular formula C26H24N2O2 B15170865 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline CAS No. 918942-44-6](/img/structure/B15170865.png)
4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline, also known as 4,4’-Bis(4-aminophenoxy)biphenyl, is a diamine compound with the molecular formula C24H20N2O2 and a molecular weight of 368.43 g/mol . This compound is primarily used as a monomer in the production of high-performance polymers, such as polyimides and polyamides, due to its excellent thermal stability and mechanical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline typically involves the reaction of 4-nitrophenol with 4,4’-dihydroxybiphenyl in the presence of a base, followed by reduction of the resulting dinitro compound to the corresponding diamine . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Temperature: 100-150°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Solvents: DMSO, DMF, acetonitrile
Major Products
Oxidation: 4,4’-Bis(4-nitrophenoxy)biphenyl
Reduction: 4,4’-Bis(4-aminophenoxy)biphenyl
Substitution: N-substituted derivatives, such as N-acylated products
Applications De Recherche Scientifique
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity is attributed to the inhibition of receptor tyrosine kinases, such as VEGFR2 (Flk-1), Met, RET, Axl, Ron, PDGFR, and FGFR1 . These interactions disrupt key signaling pathways involved in cell proliferation, angiogenesis, and metastasis, leading to the suppression of tumor growth and progression .
Comparaison Avec Des Composés Similaires
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline can be compared with other similar compounds, such as:
4,4’-Diaminodiphenyl sulfone: Known for its use in the production of polyimides and polyamides with high thermal stability.
4,4’-Diaminodiphenylmethane: Commonly used in the synthesis of epoxy resins and polyurethanes.
4,4’-Oxydianiline: Utilized in the production of polyimides and polyamides with excellent mechanical properties.
The uniqueness of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline lies in its biphenyl structure, which imparts superior thermal stability and mechanical strength to the polymers synthesized from it .
Propriétés
Numéro CAS |
918942-44-6 |
|---|---|
Formule moléculaire |
C26H24N2O2 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
4-[[4-[4-[(4-aminophenyl)methoxy]phenyl]phenoxy]methyl]aniline |
InChI |
InChI=1S/C26H24N2O2/c27-23-9-1-19(2-10-23)17-29-25-13-5-21(6-14-25)22-7-15-26(16-8-22)30-18-20-3-11-24(28)12-4-20/h1-16H,17-18,27-28H2 |
Clé InChI |
ACRDRXIHFBQDEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B15170794.png)
![[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene](/img/structure/B15170800.png)
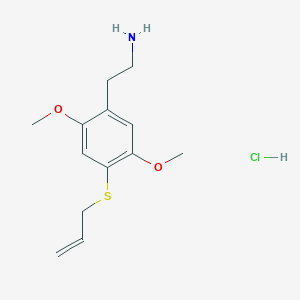
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
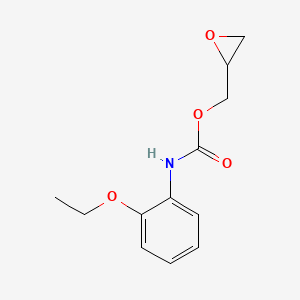
![1h-Oxepino[4,5-d]imidazole](/img/structure/B15170833.png)
![1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine](/img/structure/B15170841.png)
![2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170857.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)
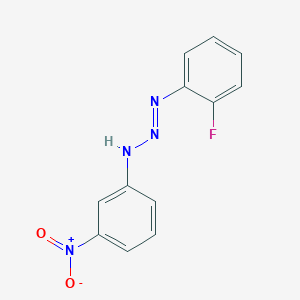
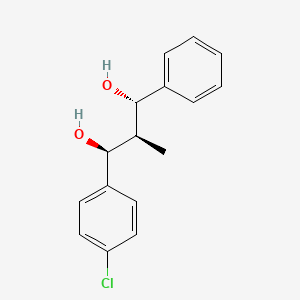
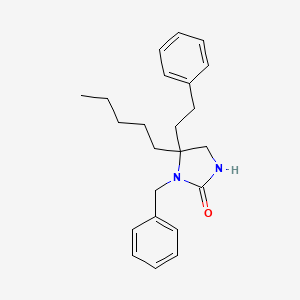
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-](/img/structure/B15170888.png)
